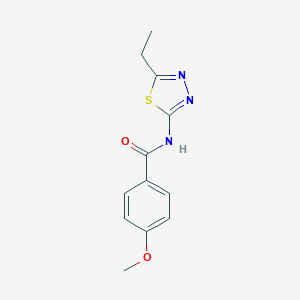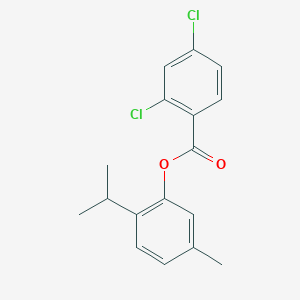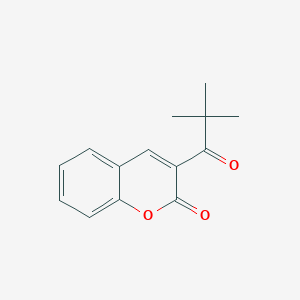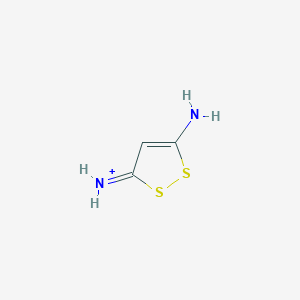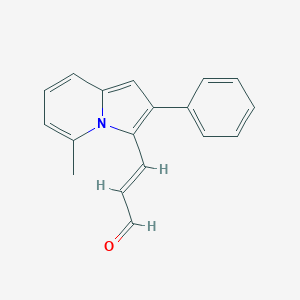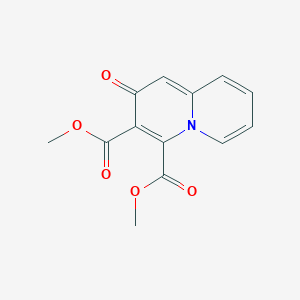
dimethyl 2-oxo-2H-quinolizine-3,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-oxo-2H-quinolizine-3,4-dicarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, pharmacology, and chemistry. This compound is a quinolizinedione derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been investigated extensively.
Wirkmechanismus
The mechanism of action of dimethyl 2-oxo-2H-quinolizine-3,4-dicarboxylate is not fully understood, but studies have suggested that it may act through the inhibition of key enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that dimethyl 2-oxo-2H-quinolizine-3,4-dicarboxylate has various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the development of various diseases such as cancer and arthritis. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using dimethyl 2-oxo-2H-quinolizine-3,4-dicarboxylate in lab experiments include its high purity, stability, and ease of synthesis. However, one limitation is that it may exhibit cytotoxicity at high concentrations, which may affect the viability of cells in vitro.
Zukünftige Richtungen
There are several future directions for research on dimethyl 2-oxo-2H-quinolizine-3,4-dicarboxylate. One direction is to investigate its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to explore its potential as a lead compound for the development of new anti-inflammatory and anti-tumor agents. Additionally, further studies are needed to fully understand its mechanism of action and its potential side effects.
In conclusion, dimethyl 2-oxo-2H-quinolizine-3,4-dicarboxylate is a promising compound that has potential applications in various scientific fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand its potential applications and limitations.
Synthesemethoden
Dimethyl 2-oxo-2H-quinolizine-3,4-dicarboxylate can be synthesized through a variety of methods, including the reaction of dimethyl malonate with 2-aminobenzophenone, followed by cyclization and decarboxylation. Another method involves the reaction of dimethyl malonate with 2-aminobenzonitrile, followed by cyclization and decarboxylation. Both methods have been reported to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-oxo-2H-quinolizine-3,4-dicarboxylate has been extensively studied for its potential applications in various scientific fields. In pharmacology, this compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In chemistry, this compound has been used as a building block for the synthesis of other quinolizinedione derivatives.
Eigenschaften
Molekularformel |
C13H11NO5 |
|---|---|
Molekulargewicht |
261.23 g/mol |
IUPAC-Name |
dimethyl 2-oxoquinolizine-3,4-dicarboxylate |
InChI |
InChI=1S/C13H11NO5/c1-18-12(16)10-9(15)7-8-5-3-4-6-14(8)11(10)13(17)19-2/h3-7H,1-2H3 |
InChI-Schlüssel |
BHMBHFVLGWIZBF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(N2C=CC=CC2=CC1=O)C(=O)OC |
Kanonische SMILES |
COC(=O)C1=C(N2C=CC=CC2=CC1=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(diethylamino)phenyl]cyclopentanecarboxamide](/img/structure/B289707.png)
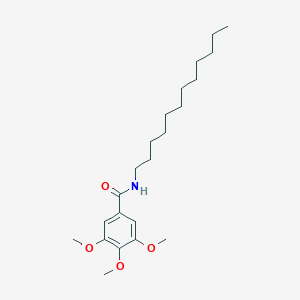
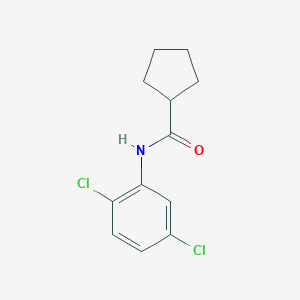
![2,4-dichloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B289712.png)



